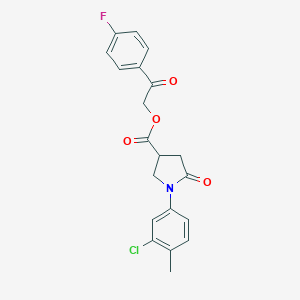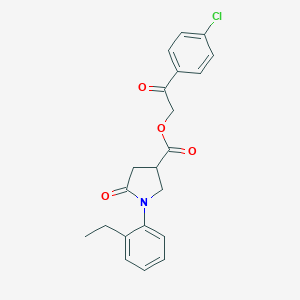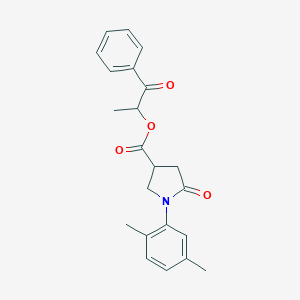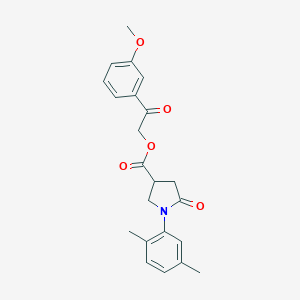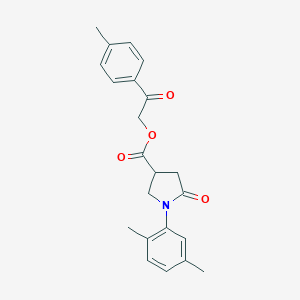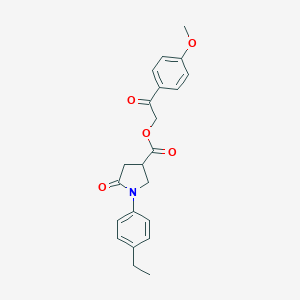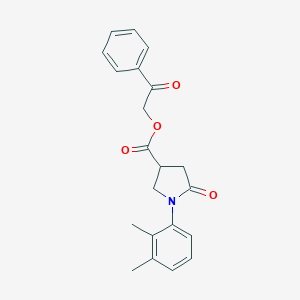![molecular formula C18H19N3O B271299 (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it has been proposed that the compound may inhibit the activity of various enzymes involved in cancer cell growth and viral replication. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and viral replication. It may also induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its potential anticancer and antiviral properties. It may be useful in developing new treatments for cancer and viral infections. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Orientations Futures
There are several potential future directions for research on (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one. One direction is to further investigate its potential anticancer properties, including its ability to induce apoptosis in cancer cells. Another direction is to explore its potential antiviral properties, including its ability to inhibit the replication of various viruses. Additionally, research could be conducted to better understand the compound's mechanism of action and to optimize its use in various applications. Finally, research could be conducted to develop new derivatives of the compound with improved properties.
Méthodes De Synthèse
The synthesis of (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2-(3,3-dimethyl-4H-isoquinolin-1-yl) hydrazine with cyclohexane-1,3-dione in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder with a melting point of 230-232°C.
Applications De Recherche Scientifique
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its antiviral properties, as it has been found to inhibit the replication of various viruses, including HIV-1, SARS-CoV-2, and HCV.
Propriétés
Nom du produit |
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C18H19N3O |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H19N3O/c1-18(2)11-13-7-3-5-9-15(13)17(20-18)21-19-12-14-8-4-6-10-16(14)22/h3-10,12,19H,11H2,1-2H3,(H,20,21)/b14-12- |
Clé InChI |
ZCPWJRZSTZLJBM-OWBHPGMISA-N |
SMILES isomérique |
CC1(CC2=CC=CC=C2C(=N1)NN/C=C\3/C=CC=CC3=O)C |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC=C3C=CC=CC3=O)C |
SMILES canonique |
CC1(CC2=CC=CC=C2C(=N1)NNC=C3C=CC=CC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



